5-bromo-1-fluoro-2-methoxy-3-methylbenzene
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Overview
Description
5-Bromo-1-fluoro-2-methoxy-3-methylbenzene: is an aromatic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-fluoro-2-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and methylation steps. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-1-fluoro-2-methoxy-3-methylbenzene .
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-1-fluoro-2-methoxy-3-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: This compound is studied for its potential biological activities. It may be used in the design and synthesis of new drugs with specific therapeutic targets. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential medicinal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 5-bromo-1-fluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
- 1-Bromo-3-fluoro-2-methylbenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
Comparison: Compared to these similar compounds, 5-bromo-1-fluoro-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
1226799-88-7 |
---|---|
Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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